molecular formula C16H19NO2 B1419649 N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide CAS No. 1365920-11-1

N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide

Cat. No.: B1419649
CAS No.: 1365920-11-1
M. Wt: 257.33 g/mol
InChI Key: MJDOFSUSDKUIOZ-GHXNOFRVSA-N
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Description

N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopentaebenzofuran-8-ylidene)ethyl]propanamide is a complex organic compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol. This compound is characterized by its unique structure, which includes a cyclopentaebenzofuran moiety

Mechanism of Action

Target of Action

(Z)-6,7-Dihydro ramelteon, also known as Ramelteon, is a selective melatonin agonist . It specifically targets the melatonin receptors MT1 and MT2 . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), which is known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

Ramelteon works by mimicking melatonin (MT), a naturally occurring hormone that is produced during the sleep period and thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors . The MT1 receptor is thought to preferentially induce sleepiness, while MT2 receptor activation preferentially influences regulation of circadian rhythms .

Biochemical Pathways

Ramelteon is metabolized in the body to four main metabolites, M-I, M-II, M-III, and M-IV . M-II has an affinity to MT1 and MT2 of about one-tenth of the parent compound, but its concentration in the circulation exceeds that of ramelteon by more than an order of magnitude . This suggests that M-II may also play a role in the drug’s effects.

Pharmacokinetics

Ramelteon undergoes rapid, high first-pass metabolism, and exhibits linear pharmacokinetics . Its half-life is longer than that of melatonin . In patients with mild or moderate hepatic impairment, exposure to ramelteon is increased 4- or 10-fold, respectively . It is extensively distributed into tissues .

Result of Action

Ramelteon is effective in decreasing latency to persistent sleep and increasing total sleep time . It has been shown to be effective in treating insomnia, particularly delayed sleep onset .

Action Environment

The efficacy and stability of Ramelteon can be influenced by environmental factors such as diet. For instance, a high-fat meal can delay the rate of absorption of Ramelteon, potentially decreasing its bioavailability . Therefore, it is recommended to avoid administration with or immediately after a high-fat meal .

Preparation Methods

The synthesis of N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopentaebenzofuran-8-ylidene)ethyl]propanamide involves several steps. The synthetic route typically starts with the preparation of the cyclopentaebenzofuran core, followed by the introduction of the ethylidene and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopentaebenzofuran-8-ylidene)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopentaebenzofuran-8-ylidene)ethyl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Comparison with Similar Compounds

N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopentaebenzofuran-8-ylidene)ethyl]propanamide can be compared with other similar compounds, such as:

    N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]propanamide: This compound shares a similar core structure but differs in the stereochemistry and specific functional groups.

    Indanes: Compounds with a similar indane core structure but different substituents and functional groups.

The uniqueness of N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopentaebenzofuran-8-ylidene)ethyl]propanamide lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-7H,2-4,8-10H2,1H3,(H,17,18)/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDOFSUSDKUIOZ-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC=C1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC/C=C\1/CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365920-11-1
Record name (Z)-6,7-Dihydro ramelteon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365920111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide
Reactant of Route 2
N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide
Reactant of Route 3
N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide
Reactant of Route 6
N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide

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